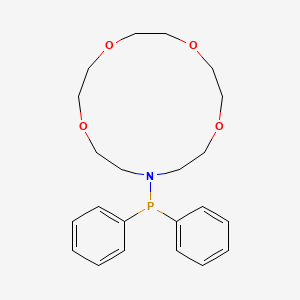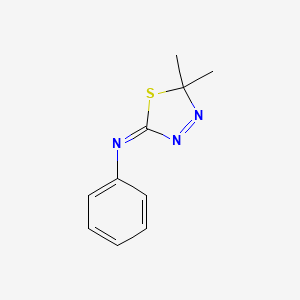![molecular formula C10H12N2O3 B14346904 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- CAS No. 99068-71-0](/img/structure/B14346904.png)
1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- is an organic compound that features a propanol backbone with an amino group and a nitrophenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation of 1-propanol with 4-nitrobenzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 3-amino-: Similar structure but lacks the nitrophenyl group.
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: Contains a naphthalenyloxy group instead of a nitrophenyl group.
Uniqueness
1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
99068-71-0 |
|---|---|
Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methylideneamino]propan-1-ol |
InChI |
InChI=1S/C10H12N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,8,13H,1,6-7H2 |
InChI Key |
HVHFNFFDUABBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NCCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)






![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)
